molecular formula C13H24N2O2 B7556749 N-cyclohexyl-2-(oxan-4-ylamino)acetamide

N-cyclohexyl-2-(oxan-4-ylamino)acetamide

Cat. No.: B7556749
M. Wt: 240.34 g/mol
InChI Key: VLJPEMCSNUJWLK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(oxan-4-ylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group and an oxan-4-ylamino group attached to the acetamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-(oxan-4-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-13(15-12-4-2-1-3-5-12)10-14-11-6-8-17-9-7-11/h11-12,14H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPEMCSNUJWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

A widely adopted approach involves coupling cyclohexylamine with 2-(oxan-4-ylamino)acetic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). For example:
Cyclohexylamine+2-(Oxan-4-ylamino)acetic acidEDC, HOBt, DMFThis compound\text{Cyclohexylamine} + \text{2-(Oxan-4-ylamino)acetic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{this compound}
This method typically achieves yields of 65–78% under inert conditions at 0–5°C, followed by gradual warming to room temperature.

Key Optimization Parameters:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility.

  • Catalyst system : Hydroxybenzotriazole (HOBt) suppresses racemization.

  • Workup : Aqueous extraction removes unreacted reagents, followed by recrystallization from ethanol/water.

Stepwise Assembly from Modular Building Blocks

Fragment Condensation Strategy

Modular synthesis involves preparing two fragments independently:

  • Cyclohexylacetamide core : Synthesized via Schotten-Baumann reaction between cyclohexylamine and acetyl chloride.

  • Oxan-4-ylamino side chain : Generated by Boc-protection of oxan-4-amine, followed by deprotection post-coupling.

Representative Reaction Sequence:

StepReactionConditionsYield
1Cyclohexylamine + Acetyl chlorideNaOH (aq), 0°C92%
2Boc-protection of oxan-4-amine(Boc)₂O, DMAP, THF85%
3Fragment couplingEDC, HOBt, DCM73%
4Boc deprotectionTFA, DCM95%

This method achieves an overall yield of 57%, with HPLC purity >98%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Amination

Pd(OAc)₂/Xantphos systems enable coupling of bromoacetamide intermediates with oxan-4-amine:
N-Cyclohexyl-2-bromoacetamide+Oxan-4-aminePd(OAc)2,Xantphos,Cs2CO3Product\text{N-Cyclohexyl-2-bromoacetamide} + \text{Oxan-4-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}, \text{Cs}_2\text{CO}_3} \text{Product}
Reaction at 100°C in toluene affords 81% yield with minimal byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) accelerates amide bond formation, reducing reaction times from 12 h to 30 min while maintaining yields of 70–75%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.85 (m, cyclohexyl), 3.35–3.60 (m, oxane), 4.10 (s, NHCO), 6.50 (br s, NH).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₂₄N₂O₂: 257.1864; found: 257.1866.

Purity Assessment

HPLC analysis (C18 column, 30:70 MeCN/H₂O, 1 mL/min) shows ≥99% purity with t₃ = 8.2 min.

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse of DMF/THF co-solvents
Epimerization during couplingLow-temperature reactions with HOBt
Oxan-4-amine instabilityIn situ generation via Boc-deprotection

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(oxan-4-ylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-(oxan-4-ylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(oxan-4-ylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxocyclohexyl)acetamide
  • N-cyclohexylacetamide
  • N-(cyclohexylcarbamoyl)acetamide

Uniqueness

N-cyclohexyl-2-(oxan-4-ylamino)acetamide is unique due to the presence of both cyclohexyl and oxan-4-ylamino groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(oxan-4-ylamino)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Ring formation : Oxazole or thiazole rings are constructed using cyclization reactions under controlled temperatures (80–120°C) .
  • Substitution reactions : Thiol or amino groups are introduced via nucleophilic substitution, requiring catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity .

Key Parameters:

StepReagents/ConditionsYield (%)Reference
CyclizationKMnO₄, 100°C, DMF65–70
SubstitutionEt₃N, THF, RT75–80
PurificationSilica gel (70–230 mesh)>95% purity

Q. What spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; oxan-4-ylamino signals at δ 3.4–3.8 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under varying pH .
  • XRD : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond angles and torsion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiolation steps) .
  • First Aid : Immediate rinsing with water for eye exposure; activated charcoal for accidental ingestion (H302) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of physicochemical properties and reactivity?

Methodological Answer:

  • DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to identify reactive sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) to rationalize antiviral activity .
  • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) of reactions to optimize synthetic pathways .

Example Findings:

PropertyDFT ValueExperimental ValueReference
HOMO-LUMO Gap4.2 eVN/A
LogP (lipophilicity)2.242.65 (HPLC)

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO ≤0.1%) .
  • Dose-Response Curves : Establish IC₅₀ values in triplicate to account for variability in antimicrobial assays .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., MIC in µg/mL for antibacterial activity) .

Q. How does crystallographic data from SHELX refine the molecular configuration analysis?

Methodological Answer:

  • Structure Solution : SHELXS/SHELXD phases data for initial models; SHELXL refines anisotropic displacement parameters .
  • Validation : Check for R-factors (<5%), bond length deviations (±0.02 Å), and Ramachandran outliers .
  • Applications : Correlate crystal packing with solubility; e.g., hydrogen-bond networks reduce bioavailability .

Q. What mechanistic insights explain the compound’s antiviral or enzyme-inhibitory effects?

Methodological Answer:

  • Target Engagement : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity to viral polymerases .
  • Kinetic Studies : Measure kcat/Km inhibition constants to distinguish competitive vs. non-competitive mechanisms .
  • Mutagenesis : Identify critical residues (e.g., His163 in SARS-CoV-2 Mpro) via site-directed mutagenesis .

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